2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide
Description
2-(2-Chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group and a pyrrole-substituted propyl chain. Chloroacetamides are widely studied for their bioactivity, including roles as enzyme inhibitors, herbicides, and antimicrobial agents .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-pyrrol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-15(19)17-8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZWEIVLHXXKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCN2C=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Overview of Key Compounds
Biological Activity
The compound 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a chlorophenyl group and a pyrrole moiety, which are crucial for its biological activity.
Research indicates that compounds containing pyrrole structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter levels.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50/EC50 Values | Reference |
|---|---|---|
| AChE Inhibition | 70 nM | |
| Cytotoxicity against HeLa cells | IC50 = 13.62 µM | |
| Antimicrobial Activity | MIC = 5 µM |
Case Studies
Several studies have explored the biological effects of similar compounds, providing context for understanding the potential applications of this compound:
- Neuroprotective Effects : A study demonstrated that related pyrrole derivatives exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation.
- Anticancer Properties : Another investigation reported that a closely related compound showed significant cytotoxicity against various cancer cell lines, including AGS and HCT-116, suggesting potential for further development in oncology.
- Antimicrobial Studies : Research has indicated that compounds with similar structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their utility in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
